2,6-Difluoro-4-(thiophen-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid is an organic compound characterized by the presence of two fluorine atoms and a thiophene ring attached to a benzoic acid core. This compound is of interest due to its unique structural features, which impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(thiophen-3-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzoic acid and thiophene.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to attach the thiophene ring to the benzoic acid core. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative of thiophene.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a solvent like toluene or dimethylformamide.
Industrial Production Methods
For large-scale production, the process may be optimized to improve yield and reduce costs. This can involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Recycling: Implementing methods to recover and reuse the palladium catalyst to reduce costs and environmental impact.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Derivatives with various functional groups replacing the fluorine atoms.
Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.
Esterification Products: Esters formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which 2,6-Difluoro-4-(thiophen-3-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its electronic properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzoic Acid: Lacks the thiophene ring, making it less versatile in certain applications.
4-(Thiophen-3-yl)benzoic Acid: Does not have fluorine atoms, which can affect its chemical reactivity and biological activity.
2,6-Difluoro-4-(methylthio)benzoic Acid: Contains a methylthio group instead of a thiophene ring, leading to different chemical and physical properties.
Uniqueness
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid is unique due to the combination of fluorine atoms and a thiophene ring, which imparts distinct electronic and steric effects. This makes it particularly valuable in the design of molecules with specific properties, such as enhanced binding affinity in drug discovery or improved stability in industrial applications.
Propiedades
Fórmula molecular |
C11H6F2O2S |
---|---|
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
2,6-difluoro-4-thiophen-3-ylbenzoic acid |
InChI |
InChI=1S/C11H6F2O2S/c12-8-3-7(6-1-2-16-5-6)4-9(13)10(8)11(14)15/h1-5H,(H,14,15) |
Clave InChI |
CKBQPRVNHROTIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=CC(=C(C(=C2)F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.